molecular formula C11H14ClN B1625483 5-Chloro-1,3,3-trimethylindoline CAS No. 66113-37-9

5-Chloro-1,3,3-trimethylindoline

Cat. No.: B1625483
CAS No.: 66113-37-9
M. Wt: 195.69 g/mol
InChI Key: RKGXIVJAAXTXKD-UHFFFAOYSA-N
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Description

5-Chloro-1,3,3-trimethylindoline is a chemical compound with the molecular formula C11H14ClN. It is a derivative of indoline, characterized by the presence of a chlorine atom at the 5th position and three methyl groups at the 1st and 3rd positions. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,3-trimethylindoline typically involves the chlorination of 1,3,3-trimethylindoline. One common method includes the reaction of 1,3,3-trimethylindoline with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3,3-trimethylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Cycloaddition: Arylnitriloxydes and N-phenylarylnitrilimines in organic solvents.

Major Products:

Scientific Research Applications

5-Chloro-1,3,3-trimethylindoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3,3-trimethylindoline involves its interaction with various molecular targets. The chlorine atom and methyl groups influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1,3,3-Trimethylindoline: Lacks the chlorine atom, resulting in different reactivity and applications.

    5-Chloro-2-methylene-1,3,3-trimethylindoline: Contains a methylene group at the 2nd position, leading to distinct chemical behavior.

    2,3,3-Trimethylindolenine: Another derivative with variations in the substitution pattern.

Uniqueness: 5-Chloro-1,3,3-trimethylindoline is unique due to the specific positioning of the chlorine atom and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research.

Properties

IUPAC Name

5-chloro-1,3,3-trimethyl-2H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGXIVJAAXTXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507337
Record name 5-Chloro-1,3,3-trimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66113-37-9
Record name 5-Chloro-1,3,3-trimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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